molecular formula C13H16O2 B14658402 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane CAS No. 43050-16-4

1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane

Cat. No.: B14658402
CAS No.: 43050-16-4
M. Wt: 204.26 g/mol
InChI Key: BVJQCXJMPJYGSH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-7-oxabicyclo[410]heptane is an organic compound with a unique bicyclic structure It is characterized by the presence of a methoxyphenyl group attached to a seven-membered oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclopropanation of alkenes. One common method involves the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with copper mono- and bivalent salts in the presence of an alcohol such as methanol or ethanol. The reaction is carried out at a temperature of 60°C for 6 hours . Another method involves the oxidative cyclopropanation of aza-1,6-enynes under mild conditions, which allows for the formation of functionalized azabicyclo[4.1.0]heptane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

43050-16-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H16O2/c1-14-11-7-5-10(6-8-11)13-9-3-2-4-12(13)15-13/h5-8,12H,2-4,9H2,1H3

InChI Key

BVJQCXJMPJYGSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23CCCCC2O3

Origin of Product

United States

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